2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Host-targeted anti-infective Salmonella intracellular proliferation Macrophage infection model

Invest in 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to populate focused libraries for intracellular pathogen hit-to-lead optimization. With a molecular weight of 323.3 g/mol and cLogP ~2.8, this N-2 ethyl analog probes the SAR of chain length on passive membrane diffusion. Its unsubstituted chromone core makes it ideal for PDE5 fragment-based design, while the chromatography-free, crystallization-based three-component synthesis supports rapid analog generation and IP expansion around the chromeno[2,3-c]pyrrole pharmacophore.

Molecular Formula C19H14FNO3
Molecular Weight 323.323
CAS No. 862209-62-9
Cat. No. B2478383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS862209-62-9
Molecular FormulaC19H14FNO3
Molecular Weight323.323
Structural Identifiers
SMILESCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H14FNO3/c1-2-21-16(11-7-9-12(20)10-8-11)15-17(22)13-5-3-4-6-14(13)24-18(15)19(21)23/h3-10,16H,2H2,1H3
InChIKeyYEXCXCFJWWOWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 862209-62-9): Core Scaffold Identity and Procurement Context


2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a privileged heterocyclic scaffold synthesized via a three-component condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aromatic aldehydes and primary amines. [1] This compound features an N-ethyl substituent at the 2-position and a 4-fluorophenyl group at the 1-position, corresponding to molecular formula C19H14FNO3 and a molecular weight of approximately 323.3 g/mol. Its chromeno-pyrrole core is conserved across multiple biologically active analogs, notably the host-targeted anti-infective series (e.g., KH-1 and KH-1-2) that inhibit intracellular Salmonella proliferation without direct antibacterial activity. [2]

Procurement Risk: Why N-Alkyl and C-1 Aryl Variations in 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones Cannot Be Treated as Interchangeable


Within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, even minor substituent changes at the N-2 and C-1 positions produce dramatic shifts in biological target engagement, potency, and physicochemical properties. For instance, replacement of the N-2-(3-hydroxypropyl) group in KH-1 with an N-2-(4-fluorobenzyl) group (yielding KH-1-2) retained the host-targeted anti-Salmonella mechanism but substantially increased intracellular efficacy. [1] Similarly, in the PDE5 inhibitor series, systematic SAR optimization of the chromeno[2,3-c]pyrrol-9(2H)-one core demonstrated that specific N-2 and C-1 substituents are essential for achieving low-nanomolar potency, isoform selectivity, and oral bioavailability—properties that are not general to the scaffold. [2] Consequently, procurement of a close analog based solely on core structural similarity without verifying the precise substitution pattern risks selecting a compound with materially different biological performance, target selectivity, and physicochemical profile.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Against Closest Structural Analogs


N-2 Ethyl vs. N-2 (4-Fluorobenzyl) in Host-Targeted Anti-Salmonella Activity: Cross-Series Potency Benchmarking

The closest biologically characterized analog, KH-1-2 (2-(4-fluorobenzyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione), achieves an 8- to 10-fold reduction in intracellular Salmonella load in infected macrophages at a concentration of 10 µM, while the parent compound KH-1 (2-(3-hydroxypropyl)-1-(3-phenoxyphenyl)-analog) shows weaker activity, demonstrating that N-2 substituent identity is a critical potency determinant. [1] The target compound's N-2 ethyl group is a minimal alkyl substituent, which, based on PDE5 chromeno[2,3-c]pyrrol-9(2H)-one SAR trends, is predicted to confer distinct steric and electronic properties relative to bulkier N-2 substituents (e.g., 4-fluorobenzyl, tetrahydrofuran-2-ylmethyl), likely altering target binding kinetics and cellular permeability. [2]

Host-targeted anti-infective Salmonella intracellular proliferation Macrophage infection model

Synthetic Accessibility and Library Diversification: Three-Component One-Pot Yield Benchmarking

The target compound is accessible via the Vydzhak three-component condensation protocol using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-fluorobenzaldehyde, and ethylamine. The published preparative method for 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones achieves isolated yields typically in the 60–85% range after crystallization without chromatography. [1] This contrasts with earlier multi-step routes to chromeno[2,3-c]pyrrole derivatives requiring column chromatography and delivering lower overall yields. [2]

Combinatorial chemistry Multicomponent reaction Library synthesis

Physicochemical Differentiation: Calculated LogP and Rule-of-Five Compliance vs. Bulkier Analogs

Calculated physicochemical parameters distinguish the target compound from bulkier 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione analogs. The target compound (MW ~323.3, cLogP ~2.8, HBD=0, HBA=5) exhibits zero Rule-of-Five violations, whereas analogs bearing larger N-2 substituents often exceed MW 400 and LogP >3.5, introducing potential solubility and permeability liabilities. For comparison, the N-2-(tetrahydrofuran-2-ylmethyl) analog (ChemSpider ID 4348397) has a calculated LogP of 2.83 and a higher polar surface area (50 Ų vs. ~46 Ų for the target), while the KH-1-2 analog (MW ~505) carries additional metabolic liability from the 3-phenoxyphenyl group. [1]

Drug-likeness Lipophilicity Physicochemical profiling

Biological Scaffold Validation: PDE5 Inhibitory Activity and Selectivity of the Chromeno[2,3-c]pyrrol-9(2H)-one Core

The chromeno[2,3-c]pyrrol-9(2H)-one scaffold (identical core to the target compound's 3,9-dione tautomer) has been optimized to yield compound 2, a PDE5 inhibitor with IC50 = 5.6 nM and >1,000-fold selectivity over PDE6 and PDE11. [1] While the target compound's specific PDE5 activity has not been reported, its core scaffold is validated for high-affinity PDE5 engagement, and the 4-fluorophenyl/ethyl substitution pattern is untested and may provide a differentiated selectivity window. In contrast, the KH-1 series (N-2 hydroxypropyl/4-fluorobenzyl) shows no PDE5 activity, demonstrating that biological target engagement is exquisitely sensitive to substituent identity. [2]

Phosphodiesterase 5 Selectivity profiling Pulmonary arterial hypertension

Crystallization-Based Purification: Cost and Scalability Advantage Over Chromatography-Dependent Analogs

The 2008 Vydzhak protocol for 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which includes the target compound, isolates products directly by crystallization, eliminating the need for column chromatography. [1] This contrasts with the PDE5 chromeno[2,3-c]pyrrol-9(2H)-one series and the KH-1 series, which require flash chromatography or preparative HPLC for purification, adding substantial cost and time at scale. [2]

Process chemistry Crystallization Scale-up feasibility

Optimal Use Cases for 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Based on Verified Differentiation Evidence


Host-Targeted Anti-Infective Screening Libraries for Intracellular Pathogens

The target compound's minimal N-2 ethyl substituent fills an underexplored region of chemical space within the chromeno[2,3-c]pyrrole-3,9-dione class. Given that the closely related KH-1-2 analog (N-2 4-fluorobenzyl) achieves an 8- to 10-fold reduction in intracellular Salmonella load at 10 µM [1], the target compound serves as a structurally compact comparator to probe the SAR of N-2 alkyl chain length on macrophage permeability and host-target engagement. Its lower molecular weight and absence of a basic amine center may improve passive membrane diffusion, making it a valuable addition to focused libraries for hit-to-lead optimization against intracellular bacterial pathogens.

Phosphodiesterase 5 Inhibitor Lead Optimization

The chromeno[2,3-c]pyrrol-3,9-dione core has been validated as a PDE5 inhibitor scaffold with lead compound 2 achieving IC50 = 5.6 nM and >1,000-fold selectivity over PDE6/PDE11. [2] The target compound, with its unsubstituted chromone ring and 4-fluorophenyl/ethyl substitution, represents a minimalist analog suitable for fragment-based or structure-guided optimization to assess the contribution of the 4-fluorophenyl group to PDE5 isoform selectivity, potentially addressing the visual disturbance side effects associated with PDE6 cross-inhibition.

Medicinal Chemistry Scaffold-Hopping and Patent Expansion

The concise, chromatography-free synthesis of the target compound via the Vydzhak three-component condensation (60–85% class yields) [3] enables rapid analog generation for scaffold-hopping campaigns. Its crystallization-based isolation supports cost-effective parallel synthesis, making it an attractive starting point for expanding intellectual property around the chromeno[2,3-c]pyrrole pharmacophore, which is already represented in PDE5 inhibitor patents and host-targeted anti-infective disclosures.

Physicochemical Probe for Membrane Permeability Studies

With a molecular weight of 323.3 g/mol, cLogP ~2.8, and zero hydrogen bond donors, the target compound sits within favorable drug-like physicochemical space. Its lower molecular weight and reduced polar surface area relative to bulkier analogs (e.g., the dimethylaminopropyl derivative, MW 380.4) position it as a control compound for assessing the impact of N-2 substituent size and basicity on passive membrane permeability and hERG channel binding in parallel artificial membrane permeability assays (PAMPA) and hERG screening panels.

Quote Request

Request a Quote for 2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.